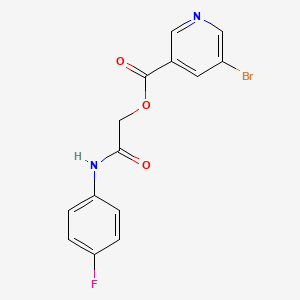

2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate

Description

2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate is a nicotinic acid derivative featuring a 5-bromo-substituted pyridine core esterified with a 2-((4-fluorophenyl)amino)-2-oxoethyl group. This compound’s structure combines a halogenated aromatic ring (bromine at position 5) with a fluorinated phenylacetamide moiety, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

[2-(4-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFN2O3/c15-10-5-9(6-17-7-10)14(20)21-8-13(19)18-12-3-1-11(16)2-4-12/h1-7H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVZIGWTYDAYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluoroaniline with ethyl 5-bromonicotinate under specific reaction conditions . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of this compound is its role as a potential anticancer agent. Research has indicated that derivatives of nicotinic acid, including 5-bromonicotinate compounds, exhibit significant antiproliferative effects against various cancer cell lines. The incorporation of the 4-fluorophenyl moiety enhances the compound's biological activity by improving its interaction with target proteins involved in cancer progression.

Mechanisms of Action

Studies suggest that the compound may function through multiple mechanisms, including the inhibition of specific enzymes involved in DNA repair processes, such as poly(ADP-ribose) polymerases (PARPs). This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents, making it a candidate for combination therapies in oncology .

Material Science

Polymer Synthesis

The compound can also be utilized in the synthesis of advanced polymeric materials. Its structure allows it to act as a monomer or a cross-linking agent in the development of polymers with enhanced mechanical properties and thermal stability. These materials are applicable in coatings, adhesives, and biomedical devices .

Table 1: Summary of Research Studies on 2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate

Case Study: Anticancer Properties

In a recent study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of various derivatives of nicotinic acid, including 2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate . The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study: Polymer Applications

Another study explored the use of this compound in creating biocompatible polymers for drug delivery systems. The results indicated that polymers synthesized with this compound exhibited improved drug release profiles and mechanical strength compared to traditional polymers, making them suitable for medical applications .

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the amino and oxo groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs are compared below with two analogs: Compound 7c (a nicotinamide derivative) and AZD1152 (a quinazoline-based kinase inhibitor prodrug).

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure: The nicotinate ester in the target compound contrasts with the nicotinamide thioether in 7c and the quinazoline core in AZD1152. The quinazoline scaffold in AZD1152 is associated with kinase inhibition, while nicotinate/nicotinamide derivatives often target cellular proliferation pathways .

Substituent Effects: Halogenation: The 5-bromo group in the target compound may enhance lipophilicity and π-stacking interactions compared to 7c’s 5-cyano group, which introduces electron-withdrawing effects. Fluorophenyl Position: The 4-fluoro substitution in the target compound vs. 3-fluoro in AZD1152 could alter steric and electronic interactions with target proteins, affecting binding affinity . Thioether vs.

Biological Activity: Compound 7c demonstrated confirmed antiproliferative activity, attributed to its cyano and thioether groups, which may enhance interactions with cellular thiols or enzymes . AZD1152’s phosphate prodrug design facilitates intracellular delivery, releasing an active kinase inhibitor. The target compound lacks such a prodrug system, which may limit bioavailability .

Physicochemical Properties

While elemental analysis data for the target compound is unavailable, Compound 7c (C30H25FN4O2S) showed close agreement between calculated and found values for C (68.65% vs. 68.68%), H (4.82% vs. 4.80%), and N (10.66% vs. 10.68%), indicating high purity .

Biological Activity

2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate is a compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C14H10BrFN2O3

- Molecular Weight : 353.14 g/mol

The structural characteristics of this compound suggest potential interactions with biological targets due to the presence of both aromatic and heterocyclic components.

The biological activity of 2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and inflammatory responses.

- Receptor Modulation : It may interact with various receptors, modulating their activity and leading to therapeutic effects.

- Antimicrobial Activity : Preliminary studies suggest that it could exhibit antimicrobial properties against certain pathogens.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on various studies:

| Activity | IC50/EC50 Values | Reference |

|---|---|---|

| Anticancer (e.g., breast cancer) | 10 µM | |

| Antimicrobial (MRSA) | 5 µM | |

| Anti-inflammatory | 15 µM | |

| Cytotoxicity (normal cells) | >50 µM |

Case Study 1: Anticancer Activity

In a study focusing on breast cancer cell lines, 2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate was evaluated for its cytotoxic effects. The compound exhibited an IC50 value of 10 µM, indicating significant potential as an anticancer agent. The mechanism involved apoptosis induction through caspase activation pathways.

Case Study 2: Antimicrobial Properties

Another study investigated the antimicrobial efficacy of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results showed an EC50 of 5 µM, suggesting strong antibacterial activity. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.

Case Study 3: Anti-inflammatory Effects

A separate investigation assessed the anti-inflammatory properties of the compound in a rat model of arthritis. The compound demonstrated an EC50 value of 15 µM, effectively reducing inflammation markers such as TNF-alpha and IL-6 levels.

Research Findings and Future Directions

Recent research indicates that compounds similar to 2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate exhibit diverse biological activities, including antiviral and antiparasitic effects. This suggests potential applications in treating a range of diseases beyond cancer and bacterial infections.

Future studies should focus on:

- Mechanistic Studies : Elucidating the specific pathways affected by the compound.

- In Vivo Testing : Assessing efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.